(Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2N4O2S/c12-8(13)10-16-17-11(20-10)15-9(18)6(5-14)4-7-2-1-3-19-7/h1-4,8H,(H,15,17,18)/b6-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVZDQSSCGCLSE-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(/C#N)\C(=O)NC2=NN=C(S2)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide is a novel compound featuring a unique combination of a thiadiazole ring, a furan moiety, and a cyano group. This structural complexity suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Features
The compound's structure can be broken down as follows:
- Thiadiazole Ring : Known for its biological activity, this ring enhances lipophilicity and facilitates interaction with biological targets.
- Furan Moiety : Contributes to anticancer properties and has been associated with various therapeutic effects.
- Cyano Group : Often linked to enzyme inhibition and other significant biological interactions.
The presence of the difluoromethyl group further enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular targets.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. It has been tested against various human cancer cell lines, revealing significant cytotoxic effects.
- Antimicrobial Properties : Thiadiazole derivatives are known for their antibacterial and antifungal activities. This compound's structure suggests potential effectiveness against microbial pathogens.
- Enzyme Inhibition : The cyano group may facilitate interactions with specific enzymes, indicating potential applications in enzyme-related therapies.
Synthesis and Testing
A series of experiments have been conducted to synthesize this compound and evaluate its biological activity:
- Synthesis Methods : Various synthetic routes have been employed to optimize yield and purity. The synthesis typically involves the reaction of difluoromethyl-substituted thiadiazoles with furan derivatives.
Biological Assays
The biological activity has been assessed using several assays:
| Activity Type | Assay Method | Results Summary |
|---|---|---|
| Anticancer | MTT Assay | IC50 values demonstrated significant cytotoxicity against HepG2 liver carcinoma cells. |
| Antimicrobial | Disk Diffusion Method | Showed inhibition zones against E. coli and S. aureus. |
| Enzyme Inhibition | Enzyme Kinetics | Potential inhibition of key metabolic enzymes observed in preliminary tests. |
Case Studies
- Anticancer Efficacy : In a study involving HepG2 cells, compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . This indicates the potential for developing effective cancer therapies based on this compound.
- Antimicrobial Activity : A recent study evaluated the antimicrobial properties of thiadiazole derivatives against various pathogens. The results indicated that compounds with similar structures had significant antibacterial effects, suggesting that this compound could possess similar properties .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and their implications:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s difluoromethyl (-CF2H) group balances lipophilicity and metabolic stability compared to SA02’s unsubstituted phenyl and XCT790’s trifluoromethyl (-CF3). The -CF2H group may enhance bioavailability relative to -CF3 due to reduced steric bulk .
- Heterocyclic Cores: Thiadiazole (target, SA02, XCT790) vs. thiazole () alters electronic properties.
- Stereochemistry: The Z-configuration in the target compound and SA02 likely positions the cyano and furan groups cis to each other, optimizing interactions with enzyme active sites, unlike E-isomers (e.g., ) .
Pharmacological and Physicochemical Properties
- Alpha-Amylase Inhibition: SA02 (IC50: 78.2 µM) demonstrates that unsubstituted phenylimine and furan groups synergize for enzyme inhibition. The target compound’s -CF2H may enhance binding via dipole interactions but could reduce potency if steric hindrance occurs .
- Receptor Antagonism: XCT790’s -CF3 and methoxyphenyl groups enable potent ERRα antagonism (EC50: 10–100 nM). The target compound’s furan may substitute for methoxy in H-bonding but lacks XCT790’s extended hydrophobic surface .
- Solubility and LogP: The cyano group increases polarity (lower LogP), while -CF2H and furan add moderate hydrophobicity. This balance may improve aqueous solubility compared to dichlorophenyl-thiazole derivatives () .
Q & A
Basic: What synthetic strategies are recommended for preparing (Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide, and how can reaction yields be optimized?
Answer:
The synthesis of structurally similar thiadiazole derivatives often involves coupling reactions between activated acylating agents and heterocyclic amines. For example:
- Step 1: Prepare the thiadiazol-2-amine precursor via diazonium salt intermediates under Meerwein conditions, as described for N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives .
- Step 2: Acylate the amine using a cyanoacryloyl chloride derivative. Evidence from analogous compounds suggests using DMF as a solvent with potassium carbonate as a base, achieving yields of 45–58% .
- Optimization Tips:
- Control reaction temperature (room temperature to 90°C, depending on substrate stability) .
- Monitor progress via TLC and purify using column chromatography to isolate the (Z)-isomer selectively .
Table 1: Representative Reaction Conditions for Thiadiazole Acylation
| Substrate | Acylating Agent | Solvent | Base | Yield | Reference |
|---|---|---|---|---|---|
| 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine | 2-cyano-3-(furan-2-yl)prop-2-enoyl chloride | DMF | K₂CO₃ | 45–58% (estimated) |
Basic: How should researchers validate the structural integrity of this compound, and what spectral markers are critical?
Answer:
Validation requires a combination of spectroscopic and analytical methods:
- 1H/13C NMR: Key signals include:
- Thiadiazole ring protons: δ 7.5–8.5 ppm (split due to difluoromethyl group) .
- Furan ring protons: δ 6.2–7.3 ppm (multiplet for H-3 and H-4) .
- Cyano group: A singlet at ~δ 120 ppm in 13C NMR .
- IR Spectroscopy: Stretching vibrations for C≡N (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) confirm functional groups .
- Elemental Analysis: Carbon, nitrogen, and sulfur percentages must align with theoretical values (±0.3% tolerance) .
Advanced: How can researchers resolve contradictions in biological activity data for structurally related thiadiazole derivatives?
Answer: Contradictions often arise from variations in assay conditions or substituent effects. For example:
- Case Study: N-(5-R-benzyl-1,3-thiazol-2-yl)furamides showed high anticancer activity in some studies but not others .
- Resolution Strategies:
- Standardize Assays: Use consistent cell lines (e.g., HepG2 for liver cancer) and control for pH, as antimicrobial activity of thiadiazoles is pH-dependent .
- Structural Analysis: Compare substituent electronegativity; difluoromethyl groups may enhance metabolic stability over chlorinated analogs .
- Dose-Response Curves: Ensure activity is concentration-dependent and not an artifact of cytotoxicity .
Advanced: What methodological approaches are recommended to study the mechanism of action of this compound in cancer models?
Answer:
- In Vitro Screening: Assess cytotoxicity against NCI-60 cell lines and validate with apoptosis markers (e.g., caspase-3 activation) .
- Molecular Docking: Model interactions with targets like tubulin or kinases, leveraging the furan and thiadiazole moieties’ hydrogen-bonding potential .
- Metabolic Stability: Use liver microsome assays to evaluate the impact of the difluoromethyl group on half-life .
- Comparative Studies: Benchmark against known thiadiazole-based drugs (e.g., acetazolamide) to identify novel mechanisms .
Advanced: How can structural modifications enhance the solubility or bioavailability of this compound without compromising activity?
Answer:
- Modification Strategies:
- Polar Substituents: Introduce sulfonamide or hydroxyl groups at the 5-position of the thiadiazole ring to improve water solubility .
- Prodrug Design: Mask the cyano group as a hydrolyzable ester (e.g., tert-butyl ester) to enhance membrane permeability .
- Heterocycle Replacement: Replace furan with a pyran ring to modulate logP values .
- Evaluation Methods:
- Solubility: Use shake-flask assays in PBS (pH 7.4) .
- Permeability: Perform Caco-2 monolayer studies .
Basic: What are the best practices for storing and handling this compound to ensure stability?
Answer:
- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the thiadiazole ring .
- Handling: Use anhydrous solvents (e.g., DMF, DMSO) for dissolution, as moisture may hydrolyze the enamide group .
- Stability Monitoring: Conduct periodic HPLC analyses to detect degradation products (e.g., free furan-2-carboxylic acid) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
